Histidinal Histidinal L-histidinal is an amino aldehyde obtained by partial reduction of the carboxy group of L-histidine It is an amino aldehyde and a member of imidazoles. It is a conjugate base of a L-histidinal(1+).
Brand Name: Vulcanchem
CAS No.: 106404-06-2
VCID: VC20750116
InChI: InChI=1S/C6H9N3O/c7-5(3-10)1-6-2-8-4-9-6/h2-5H,1,7H2,(H,8,9)/t5-/m0/s1
SMILES: C1=C(NC=N1)CC(C=O)N
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol

Histidinal

CAS No.: 106404-06-2

Cat. No.: VC20750116

Molecular Formula: C6H9N3O

Molecular Weight: 139.16 g/mol

* For research use only. Not for human or veterinary use.

Histidinal - 106404-06-2

Specification

CAS No. 106404-06-2
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
IUPAC Name (2S)-2-amino-3-(1H-imidazol-5-yl)propanal
Standard InChI InChI=1S/C6H9N3O/c7-5(3-10)1-6-2-8-4-9-6/h2-5H,1,7H2,(H,8,9)/t5-/m0/s1
Standard InChI Key VYOIELONWKIZJS-YFKPBYRVSA-N
Isomeric SMILES C1=C(NC=N1)C[C@@H](C=O)N
SMILES C1=C(NC=N1)CC(C=O)N
Canonical SMILES C1=C(NC=N1)CC(C=O)N

Introduction

Chemical Structure and Properties

Structural Relationship to Histidine

Histidinal can be characterized as a derivative of histidine where the carboxylic acid group has been reduced to an aldehyde function. While histidine contains an α-amino group, a carboxylic acid group, and an imidazole side chain , histidinal would maintain the same core structure with the critical replacement of the -COOH group with a -CHO (aldehyde) group.

The structural comparison can be represented as follows:

FeatureHistidineHistidinal
Chemical FormulaC₆H₉N₃O₂ C₆H₉N₃O
Functional Groupsα-amino, carboxylic acid, imidazoleα-amino, aldehyde, imidazole
Molecular Weight155.15 g/mol 139.15 g/mol (calculated)
Structure CharacteristicAmino acidAmino aldehyde

Imidazole Properties

Like histidine, histidinal would retain the important imidazole ring that provides unique chemical properties. In histidine, this imidazole side chain has a pKa of approximately 6.0, allowing it to be partially protonated under physiological conditions . This distinctive property would likely be preserved in histidinal, though potentially with altered pKa values due to the presence of the aldehyde group instead of the carboxylic acid.

Analytical Detection Methods

Chromatographic Analysis

Based on techniques used for histidine and histidine dipeptides, potential methods for histidinal detection might include:

Analytical MethodApplication to HistidinalAdvantages
HPLC with ion-pair agentsCould help retain the potentially hydrophilic histidinal on reverse-phase columnsImproved retention and separation
Pre-column derivatizationMay enhance detection by improving chromatographic behaviorAdditional sensitivity for aldehyde detection
HPLC-MS or MS/MSWould offer exceptional sensitivity and specificityParticularly useful for simultaneous determination of multiple molecules in biological samples

Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy, which has been used successfully to quantify histidine-containing dipeptides in a non-invasive manner , might be adaptable for histidinal detection, though the aldehyde group would create a distinctive signal pattern compared to the carboxylic acid in histidine.

Research Challenges and Considerations

Detection Challenges

The detection of histidinal in biological systems would face similar challenges to those encountered with histidine, which include its high hydrophilicity and poor retention on reverse-phase HPLC columns, as well as limited absorbance in the UV-Visible range . The aldehyde group might provide additional detection possibilities through specific aldehyde-reactive agents.

Differentiation from Related Compounds

Distinguishing histidinal from histidine and other related compounds would be crucial in analytical settings. Techniques like MS/MS might be particularly valuable for this differentiation, offering both structural information and high sensitivity.

CompoundDistinguishing Features for Analysis
HistidineCarboxylic acid group, exact mass 155.069
HistidinalAldehyde group, expected exact mass ~139.074
HistamineDecarboxylated product of histidine

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